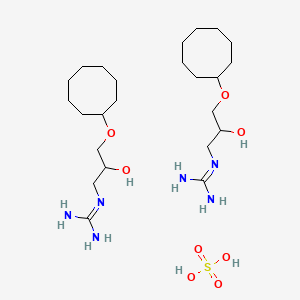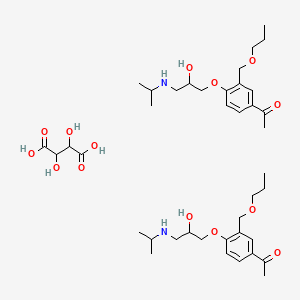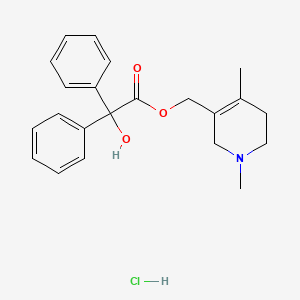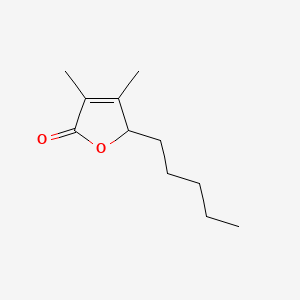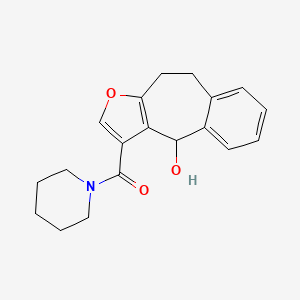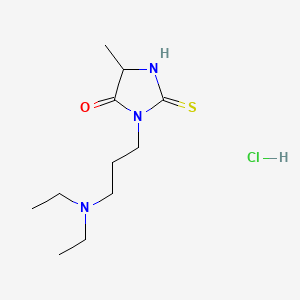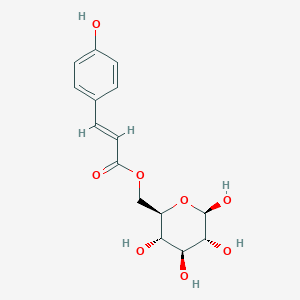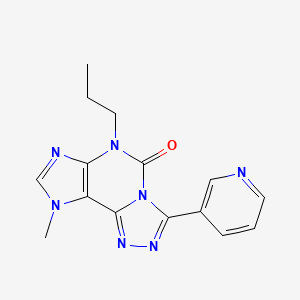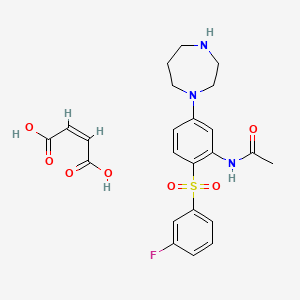
1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine is a chemical compound known for its unique structure and potential applications in various fields. It consists of a 2,6-dichlorophenyl group attached to an acetyl group, which is further linked to an ethylguanidine moiety. This compound is of interest due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine typically involves the following steps:
Formation of 2,6-Dichloroacetophenone: This can be achieved by chlorinating acetophenone using chlorine gas in the presence of a catalyst such as ferric chloride.
Acetylation: The 2,6-dichloroacetophenone is then acetylated using acetic anhydride in the presence of a base like pyridine to form 1-(2,6-dichlorophenyl)ethanone.
Guanidination: The final step involves reacting 1-(2,6-dichlorophenyl)ethanone with ethylguanidine under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is thought to modulate inflammatory pathways and oxidative stress responses.
Comparison with Similar Compounds
2,6-Dichloroacetophenone: Shares the 2,6-dichlorophenyl group but lacks the guanidine moiety.
Aceclofenac: A nonsteroidal anti-inflammatory drug with a similar dichlorophenyl structure but different functional groups.
Diclofenac: Another nonsteroidal anti-inflammatory drug with a similar dichlorophenyl structure.
Uniqueness: 1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine is unique due to its combination of the 2,6-dichlorophenyl group with an ethylguanidine moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
91457-53-3 |
|---|---|
Molecular Formula |
C11H13Cl2N3O |
Molecular Weight |
274.14 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-N-(N'-ethylcarbamimidoyl)acetamide |
InChI |
InChI=1S/C11H13Cl2N3O/c1-2-15-11(14)16-10(17)6-7-8(12)4-3-5-9(7)13/h3-5H,2,6H2,1H3,(H3,14,15,16,17) |
InChI Key |
MTXRYLDKVRPTGG-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(N)NC(=O)CC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(diethylamino)ethanol;[(1E,3E)-hexadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12775638.png)
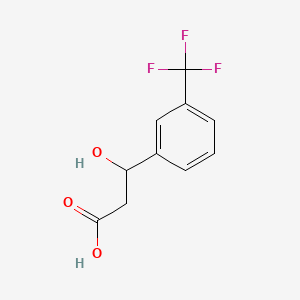
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;phosphoric acid](/img/structure/B12775656.png)
